3-(金刚烷-1-酰胺)-N-(2,3-二氢-1,4-苯二氧杂环-6-基)-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

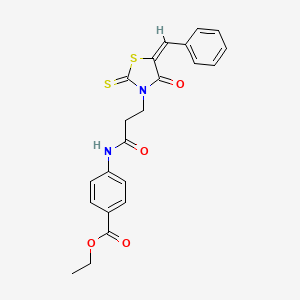

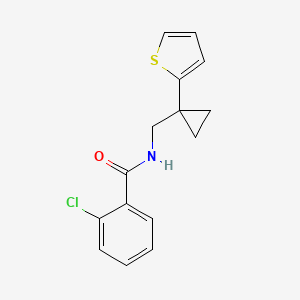

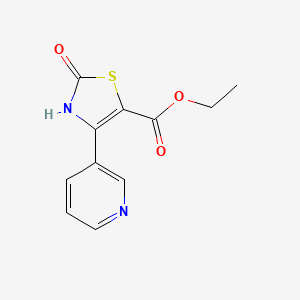

The compound 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a structurally complex molecule that incorporates an adamantane moiety, which is known for its stability and unique chemical properties. The adamantane structure is a key feature in many pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability.

Synthesis Analysis

The synthesis of carboxamides with adamantane fragments has been achieved through the reaction of adamantanecarboxylic acid chlorides with adamantane-containing amines . The process involves the reduction of the carboxamides to amines, which can then be further modified to produce various derivatives. Another method for synthesizing N-aryl(benzyl)adamantane-1-carboxamides, which could be related to the target compound, uses phosphorus trichloride in conjunction with aromatic amines, 4-dimethylaminopyridine, and triethylamine . This reaction is conducted at elevated temperatures and provides moderate to high yields.

Molecular Structure Analysis

The molecular structure of adamantane-based carboxamides is confirmed using spectroscopic methods such as IR and 1H NMR . These techniques are crucial for verifying the presence of the adamantane core and the successful attachment of the carboxamide group. The adamantane moiety's rigid, cage-like structure is expected to influence the overall conformation and properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of adamantane-containing carboxamides can vary. Some carboxamides are reported to be inactive when subjected to reduction with lithium tetrahydridoaluminate, which suggests that the presence of the adamantane structure can influence the reactivity of the carboxamide group . The conversion of these carboxamides into sulfonylcarbamoyl derivatives indicates that they can participate in further chemical transformations, potentially leading to a diverse range of products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide are not detailed in the provided papers, the properties of similar adamantane-containing carboxamides can be inferred. These compounds are likely to exhibit high lipophilicity due to the adamantane core and may show varying degrees of stability and reactivity depending on the nature of the substituents attached to the carboxamide group . The synthesis method involving microwave-assisted cyclocondensation suggests that the compound may also be amenable to rapid and efficient synthesis, which is advantageous for medicinal chemistry applications .

科学研究应用

神经退行性疾病的潜在药物

研究强调了金刚烷基支架的重要性,包括 3-(金刚烷-1-酰胺)-N-(2,3-二氢-1,4-苯二氧杂环-6-基)-1-苯并呋喃-2-甲酰胺等化合物,在治疗阿尔茨海默病和帕金森病等神经退行性疾病的发展中。金刚烷衍生物,包括金刚烷胺和美金刚,已用于治疗这些疾病。研究表明,某些金刚烷衍生物的药理潜力可能超过金刚烷胺和美金刚,这为未来的生化和药理学研究指明了一个有希望的方向 (Dembitsky, Gloriozova, & Poroikov, 2020).

超分子化学和生物医学应用

结构简单但用途广泛的苯-1,3,5-三甲酰胺 (BTA) 框架,金刚烷和苯并呋喃衍生物可以整合其中,在纳米技术、聚合物加工和生物医学领域提供了广泛的应用。BTA 的自组装特性,形成由三重氢键稳定的单维纳米级棒状结构,突出了它们在为各种应用(包括药物递送系统)创建复杂分子结构中的效用 (Cantekin, de Greef, & Palmans, 2012).

属性

IUPAC Name |

3-(adamantane-1-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c31-26(29-19-5-6-22-23(12-19)34-8-7-33-22)25-24(20-3-1-2-4-21(20)35-25)30-27(32)28-13-16-9-17(14-28)11-18(10-16)15-28/h1-6,12,16-18H,7-11,13-15H2,(H,29,31)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHBVSIKGBFPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C56CC7CC(C5)CC(C7)C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

amino}-2-methylpropanoate](/img/structure/B2509090.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)